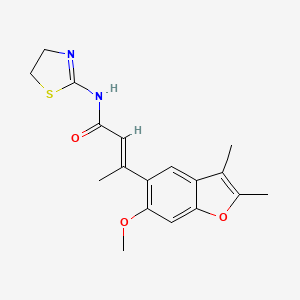

(E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide

描述

属性

IUPAC Name |

(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(6-methoxy-2,3-dimethyl-1-benzofuran-5-yl)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-10(7-17(21)20-18-19-5-6-24-18)13-8-14-11(2)12(3)23-16(14)9-15(13)22-4/h7-9H,5-6H2,1-4H3,(H,19,20,21)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXIXSHAZHXZMD-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC(=C(C=C12)C(=CC(=O)NC3=NCCS3)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC(=C(C=C12)/C(=C/C(=O)NC3=NCCS3)/C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a thiazole ring and a benzofuran moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and benzofuran rings exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been reported to possess antibacterial and antifungal activities. The presence of the thiazole moiety is also associated with enhanced antimicrobial efficacy due to its ability to interfere with microbial metabolism .

Antitumor Effects

Several studies have highlighted the potential antitumor effects of benzofuran derivatives. The compound has shown promise in inhibiting tumor cell proliferation in vitro. Mechanistically, it is believed to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been explored in various models. The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors may alter signal transduction pathways, leading to reduced inflammation or tumor growth.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, contributing to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by Aslam et al. (2009) evaluated the antimicrobial properties of various benzofuran derivatives. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Study 2: Antitumor Activity

In a recent investigation published in 2021, researchers synthesized several derivatives of the target compound and tested their cytotoxicity against different cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Data Summary Table

科学研究应用

The compound has been studied for its potential biological activities, particularly as an anti-inflammatory and anticancer agent.

1.1 Anti-inflammatory Properties

Research indicates that compounds similar to (E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide exhibit inhibitory effects on enzymes involved in inflammatory pathways. For instance, molecular docking studies suggest that such compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial in the synthesis of leukotrienes involved in inflammation .

1.2 Anticancer Potential

The thiazole and benzofuran moieties present in the compound have been linked to anticancer properties. Compounds containing these structures have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific interactions at the molecular level are still under investigation but are promising for future drug development .

Therapeutic Applications

The therapeutic potential of this compound extends into various areas:

3.1 Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring is particularly noted for enhancing antimicrobial activity due to its ability to disrupt microbial cell membranes .

3.2 Neurological Disorders

There is emerging evidence that compounds with similar structural features may exhibit neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease. The modulation of neuroinflammatory pathways is a key area of focus .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

Case Study 1: Inhibition of 5-Lipoxygenase

A study conducted on derivatives of thiazole showed promising results in inhibiting the enzyme 5-lipoxygenase, which plays a significant role in inflammatory responses . The structure–activity relationship indicated that modifications to the benzofuran moiety could enhance inhibitory potency.

Case Study 2: Anticancer Activity

Research evaluating a series of thiazole derivatives revealed that certain substitutions on the benzofuran scaffold significantly increased cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells . These findings underscore the importance of structural optimization in developing effective anticancer agents.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

Key Observations :

- The target compound’s dihydrothiazole differs from the benzothiazole in patent compounds () by partial saturation, reducing aromaticity but increasing conformational flexibility.

- The α,β-unsaturated enamide linker may confer greater rigidity and electronic conjugation compared to saturated acetamides (e.g., ) or pyridinecarboxamides ().

Hydrogen-Bonding and Crystal Packing

Graph set analysis () predicts that the enamide’s N–H and C=O groups can form R₂²(8) motifs with complementary acceptors/donors, while the dihydrothiazole’s sulfur and nitrogen may participate in weaker interactions. In contrast, trifluoromethyl groups in patent analogs () are hydrogen-bond acceptors but may reduce solubility due to hydrophobicity. Diflufenican’s fluorine atoms () engage in C–F···H–N interactions, which are weaker than traditional hydrogen bonds but contribute to packing efficiency .

常见问题

Q. What synthetic strategies are recommended for preparing (E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Thiazol-2-amine precursor preparation : Cyclocondensation of thioureas with α-haloketones, as described for structurally related thiazoles .

- Benzofuran synthesis : Methoxylation and dimethylation of benzofuran intermediates under controlled acidic/basic conditions .

- Enamide coupling : Amidation via activated esters (e.g., using DCC/HOBt) or coupling reagents like EDC/HCl in anhydrous DMF .

Key Considerations : - Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Table 1 : Representative Reaction Conditions for Analogous Compounds

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry (e.g., enamide E/Z isomerism via coupling constants) .

- IR Spectroscopy : Validate carbonyl stretches (C=O: ~1650–1700 cm⁻¹) and hydrogen bonding .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Melting Point : Consistency in m.p. (±2°C) across batches indicates purity .

Advanced Research Questions

Q. How can conflicting crystallographic data arising from hydrogen bonding or polymorphism be resolved?

- Methodological Answer :

- X-ray Crystallography : Use SHELX suite for structure refinement. Key steps:

- Data collection at low temperature (100 K) to minimize thermal motion .

- Hydrogen bonding analysis via graph set notation (e.g., S(6) motifs for benzofuran-thiazole interactions) .

- Challenge : Disordered solvent molecules may obscure H-bond networks. Mitigate via:

- SQUEEZE algorithm in PLATON to model electron density .

- Comparative analysis of packing motifs across solvent systems (e.g., ethanol vs. acetonitrile) .

Q. What experimental design approaches optimize yield in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading). Example workflow:

- Screening : 2⁴ factorial design for enamide coupling (variables: solvent, base, temp., stoichiometry) .

- Optimization : Response surface methodology (RSM) to maximize yield .

- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., benzofuran cyclization), reducing side reactions .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be interpreted?

- Methodological Answer :

- Dynamic Effects : Assess rotational barriers in the enamide group via VT-NMR (variable temperature, -40°C to 80°C) .

- Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced conformational changes .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict chemical shifts (GIAO method) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectral data?

- Methodological Answer :

- Validation Steps :

Re-examine computational parameters (e.g., solvent model, basis set).

Cross-check with solid-state data (e.g., X-ray vs. DFT bond lengths) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。